4-[4-(4-Pentylcyclohexyl)phenyl]phenol
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Overview
Description
4-[4-(4-Pentylcyclohexyl)phenyl]phenol is an organic compound with the molecular formula C17H26O. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring substituted with a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Pentylcyclohexyl)phenyl]phenol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often starting from a suitable precursor such as a linear alkene.
Attachment of the Pentyl Chain: The pentyl chain is introduced via a Friedel-Crafts alkylation reaction, using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Phenol Group Introduction: The phenol group is then attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the cyclohexyl ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenol group to a cyclohexanol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[4-(4-Pentylcyclohexyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Pentylcyclohexyl)phenyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity. The cyclohexyl ring and pentyl chain contribute to the compound’s hydrophobic interactions with lipid membranes.
Pathways Involved: The compound can influence signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-[4-(4-Ethylcyclohexyl)phenyl]phenol: Similar structure but with an ethyl chain instead of a pentyl chain.
4-[4-(4-Methylcyclohexyl)phenyl]phenol: Contains a methyl chain, leading to different physical and chemical properties.
4-[4-(4-Propylcyclohexyl)phenyl]phenol: Features a propyl chain, affecting its reactivity and applications.
Uniqueness: 4-[4-(4-Pentylcyclohexyl)phenyl]phenol stands out due to its longer pentyl chain, which enhances its hydrophobic interactions and potentially increases its efficacy in certain applications compared to its shorter-chain analogs .
Properties
IUPAC Name |
4-[4-(4-pentylcyclohexyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19,24H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIHLLHOYPAXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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